Norsolorinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hexanoyl-1,3,6,8-tetrahydroxyanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-2-3-4-5-12(22)17-14(24)8-11-16(20(17)27)19(26)15-10(18(11)25)6-9(21)7-13(15)23/h6-8,21,23-24,27H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJDBHLQUYAZJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145263 | |
| Record name | Norsolorinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10254-99-6 | |
| Record name | Norsolorinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10254-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norsolorinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010254996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC138557 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norsolorinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORSOLORINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1W7A6D0J6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Occurrence and Distribution of Norsolorinic Acid
Fungal Producers of Norsolorinic Acid
This compound is synthesized by a variety of fungal species, most notably within the genus Aspergillus. Its production is intrinsically linked to the genetic makeup of the fungus, particularly the genes involved in the aflatoxin biosynthetic pathway.
Aspergillus Species
Several species of the genus Aspergillus are known to produce this compound. In many cases, this compound accumulates in mutant strains where the aflatoxin biosynthesis pathway is blocked at a step subsequent to its formation. nih.gov This accumulation has been instrumental in the study of aflatoxin genetics and biosynthesis. czechmycology.org
Aspergillus flavus is a common mold that can contaminate agricultural crops. czechmycology.org While wild-type strains typically produce aflatoxins, certain mutant strains of A. flavus have been identified that accumulate this compound. microbiologyresearch.orgmicrobiologyresearch.org These mutants often have a defect in the gene responsible for converting this compound to the next intermediate in the aflatoxin pathway. nih.gov The accumulation of the red-orange pigment serves as a visual marker for the activity of the initial stages of the aflatoxin biosynthetic pathway. nih.govczechmycology.org Studies have shown that mutant strains of A. flavus can accumulate this compound while exhibiting a significant reduction in aflatoxin production. microbiologyresearch.org
Similar to Aspergillus flavus, Aspergillus parasiticus is a known producer of aflatoxins. czechmycology.org Mutant strains of A. parasiticus that accumulate this compound have been crucial for elucidating the steps of aflatoxin biosynthesis. czechmycology.orgasm.org The first isolation of this compound from a fungal source was from a mutant strain of A. parasiticus. czechmycology.org In these mutants, the gene nor-1 (B64425) is often disrupted, leading to the accumulation of this compound and a decrease in aflatoxin output. asm.org Research has confirmed that the nor-1 gene encodes a ketoreductase that converts this compound to averantin (B1666156). asm.org The this compound synthase, a key enzyme in its production, has been identified and characterized in A. parasiticus. uniprot.org
Aspergillus nidulans is a model organism for studying fungal genetics and development. mdpi.com This species produces the mycotoxin sterigmatocystin (B1681140), a precursor to aflatoxins, and this compound is the first stable intermediate in this pathway as well. mdpi.com this compound has been isolated from A. nidulans, and its production is linked to the sterigmatocystin gene cluster. mdpi.comnih.govnih.gov The study of A. nidulans has provided insights into the genetic regulation of polyketide synthesis, including that of this compound. czechmycology.org
Aspergillus versicolor is another fungal species that has been reported to produce this compound. nih.govtandfonline.com Isolations from this fungus, including from deep-sea derived strains, have yielded this compound and its derivatives, such as 1,3-di-O-methyl-norsolorinic acid. mdpi.comnih.gov The presence of this compound and other secondary metabolites has been quantified in A. versicolor conidia. mdpi.com
Other Fungal Genera
While the majority of research on this compound has focused on Aspergillus species, the compound has been identified in other fungal genera as well. For instance, it has been reported in Emericella purpurea and Mycosphaerella rubella. mdpi.com The initial characterization of this compound was actually from the lichen Solorina crocea, which contains a fungal symbiont. czechmycology.org
Fungal Producers of this compound
| Fungal Genus | Fungal Species | Key Findings |
| Aspergillus | Aspergillus flavus | Mutant strains accumulate this compound due to a blocked aflatoxin pathway. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org |
| Aspergillus | Aspergillus parasiticus | This compound was first isolated from a mutant strain; its accumulation is linked to the nor-1 gene. czechmycology.orgasm.orgmicrobiologyresearch.org |
| Aspergillus | Aspergillus nidulans | Produces this compound as the first stable intermediate in the sterigmatocystin biosynthetic pathway. mdpi.comnih.govnih.gov |
| Aspergillus | Aspergillus versicolor | Produces this compound and its derivatives. nih.govtandfonline.commdpi.comnih.govmdpi.com |
| Emericella | Emericella purpurea | Identified as a producer of anthraquinones, including this compound. mdpi.com |
| Mycosphaerella | Mycosphaerella rubella | Identified as a producer of anthraquinones, including this compound. mdpi.com |
| Solorina | Solorina crocea (lichen) | This compound was first characterized from this lichen, which contains a fungal partner. czechmycology.org |
Occurrence in Lichen Symbioses
This compound is a notable secondary metabolite in certain lichen species. Lichens, which are composite organisms arising from algae or cyanobacteria living among filaments of a fungus in a symbiotic relationship, produce a variety of unique chemical compounds.
This compound is a well-documented constituent of the leafy lichen Solorina crocea. wikipedia.orgrsc.orgrsc.org This arctic-alpine lichen is characterized by its bright orange underside and medulla, a color primarily attributed to the presence of another related anthraquinone (B42736) pigment, solorinic acid. wikipedia.orgwikipedia.org this compound, chemically identified as 2-hexanoyl-1,3,6,8-tetrahydroxyanthraquinone, was first characterized from this lichen species. rsc.orgczechmycology.org In S. crocea, this compound is found alongside a suite of other secondary metabolites, including solorinic acid, averantin, averantin 6-O-monomethyl ether, and gyrophoric acid. wikipedia.org Research has shown that some of the anthraquinones from Solorina crocea, including this compound, can inhibit the enzyme monoamine oxidase in laboratory settings. wikipedia.org
This compound has also been reported to occur in Cinchona calisaya, a species of tree native to the Andes. nih.govneist.res.inwikidata.orgneist.res.in This plant is famously known as a source of quinine (B1679958) and other alkaloids. The presence of this compound, an anthraquinone of fungal origin, in a plant species is noteworthy. nih.govneist.res.in
Environmental Contexts of this compound Production
The production of this compound is significantly influenced by environmental factors, primarily understood through studies of its role as a precursor in the biosynthesis of aflatoxins in fungi. Aflatoxins are toxic and carcinogenic mycotoxins produced by certain species of Aspergillus fungi, such as A. parasiticus and A. flavus. czechmycology.orgontosight.ai this compound is the first stable intermediate in the aflatoxin biosynthetic pathway. czechmycology.orgontosight.ai
The synthesis of secondary metabolites like this compound in these fungi is dependent on various environmental stimuli. mdpi.com Key factors that can trigger or modulate the expression of genes involved in its production include:
Nutrient Sources: The availability and type of nutrients can influence the metabolic pathways leading to this compound.
pH: The acidity or alkalinity of the environment is a critical regulatory factor. ontosight.aimdpi.com
Light: The presence or absence of light can affect the fungal production of these compounds. mdpi.com
Oxidative Stress: The cellular response to oxidative stress is linked to the regulation of secondary metabolism, including the synthesis of this compound. mdpi.com
Temperature: Temperature can impact fungal growth and the enzymatic reactions required for biosynthesis. ontosight.ai
Inter-organismal Interactions: Volatile compounds produced by other fungi, such as Aspergillus nidulans, have been observed to reduce the accumulation of this compound in Aspergillus parasiticus. asm.org
The genetic machinery for this compound synthesis is centered around a non-reducing polyketide synthase (NR-PKS) enzyme. mdpi.comnih.gov In fungi, the genes encoding these enzymes are typically located together in a biosynthetic gene cluster (BGC). mdpi.comnih.gov The expression of this gene cluster is tightly regulated in response to the aforementioned environmental cues. mdpi.com
Biosynthesis and Enzymatic Pathways of Norsolorinic Acid
Polyketide Biosynthesis Initiation
The journey from primary metabolites to norsolorinic acid begins with the assembly of a polyketide backbone. This process is catalyzed by a large, multi-enzyme complex known as this compound Synthase (NorS). nih.govnih.gov The initiation phase involves the selection and processing of starter and extender units, which are fundamental for building the characteristic carbon skeleton of the molecule.
The fundamental building blocks for the this compound backbone are derived from primary metabolism in the form of acetyl-coenzyme A (acetyl-CoA) and malonyl-coenzyme A (malonyl-CoA). nih.govresearchgate.net Acetyl-CoA serves as the ultimate two-carbon source. The synthesis pathway begins with the carboxylation of acetyl-CoA to form malonyl-CoA, an irreversible reaction catalyzed by the enzyme acetyl-CoA carboxylase. ourbiochemistry.com
While acetyl-CoA provides the initial carbon framework for the starter unit, malonyl-CoA functions as the extender unit. researchgate.net In a series of iterative condensation reactions, the growing polyketide chain is extended by the addition of two-carbon units derived from malonyl-CoA. nih.govnih.gov This sequential addition is a central feature of polyketide synthesis. nih.gov
Unlike many polyketide pathways that use acetyl-CoA directly as a starter unit, the biosynthesis of this compound employs a more complex C6 starter unit, hexanoate (B1226103). mdpi.comnih.gov This hexanoyl starter unit is synthesized de novo by a dedicated pair of fungal fatty acid synthases (FASs). nih.govnih.gov These are encoded by the genes aflA (also known as fas-2) and aflB (also known as fas-1). nih.govebi.ac.uk
These two FAS enzymes, AflA and AflB, form a complex that synthesizes the hexanoyl chain from one molecule of acetyl-CoA and two molecules of malonyl-CoA. nih.govmdpi.com The resulting hexanoate is not released as a free intermediate but is believed to be transferred directly to the polyketide synthase for chain elongation. mdpi.com This dedicated FAS system highlights a specialized branch of fatty acid metabolism channeled specifically into secondary metabolite production. nih.gov
The central enzyme in the assembly of the polyketide chain is a large, multifunctional iterative Type I polyketide synthase (PKS), encoded by the gene aflC (also known as pksA). researchgate.netmdpi.com This enzyme is responsible for orchestrating the elongation and subsequent cyclization of the polyketide intermediate. nih.gov
The PKS contains multiple catalytic domains, including a crucial starter unit:acyl carrier protein transacylase (SAT) domain that specifically selects and accepts the hexanoyl starter unit from the FAS complex. researchgate.netnih.gov Following this initiation, the β-ketoacyl synthase (KS) and malonyl-CoA:ACP transacylase (MAT) domains work iteratively to catalyze seven successive condensation reactions, each adding a two-carbon unit from malonyl-CoA. researchgate.netnih.gov This process elongates the initial 6-carbon starter into a 20-carbon poly-β-keto chain, which remains tethered to the acyl carrier protein (ACP) domain of the PKS. nih.govnih.gov
The initial steps of this compound biosynthesis are carried out by a highly organized multienzyme complex, collectively referred to as this compound Synthase (NorS). nih.govnih.gov This megacomplex is composed of the two fatty acid synthase subunits (AflA and AflB) and the polyketide synthase (AflC/PksA). nih.gov The NorS complex has been isolated from Aspergillus parasiticus and was found to have a mass of approximately 1.4 x 10^6 Da. nih.gov
The formation of this complex allows for the efficient synthesis of this compound by channeling intermediates directly from one catalytic site to the next. mdpi.com The entire process, from acetyl-CoA to the full polyketide backbone, occurs within this complex in the presence of malonyl-CoA and the reducing agent NADPH. nih.govnih.gov This integrated enzymatic machinery ensures the fidelity and efficiency required to construct the precise polyketide precursor to this compound. nih.gov
| Gene Name | Protein Name | Enzyme Type | Function |
|---|---|---|---|
| aflA (fas-2) | AflA/FAS-2 | Fatty Acid Synthase | Component of the FAS complex that synthesizes the C6 hexanoyl starter unit. nih.gov |
| aflB (fas-1) | AflB/FAS-1 | Fatty Acid Synthase | Component of the FAS complex that synthesizes the C6 hexanoyl starter unit. nih.govebi.ac.uk |
| aflC (pksA) | AflC/PksA | Polyketide Synthase (Type I) | Accepts hexanoyl starter and iteratively adds seven malonyl-CoA units. researchgate.netmdpi.com |
Intermediate Steps to this compound
Following the assembly of the 20-carbon linear polyketide chain on the PKS, a series of precisely controlled intramolecular reactions must occur to form the stable anthraquinone (B42736) structure of this compound. These steps involve the folding of the chain and the formation of specific carbon-carbon bonds to create the polycyclic ring system.
After the PKS has completed the seven rounds of elongation using malonyl-CoA, the resulting enzyme-bound 20-carbon poly-β-keto intermediate is highly reactive. nih.govnih.gov This linear chain is then folded into a specific conformation within the Product Template (PT) domain of the PKS. researchgate.netnih.gov The PT domain plays a critical role in guiding the first cyclization and aromatization reactions, leading to a bicyclic intermediate that remains attached to the ACP domain. researchgate.netnih.gov
The final step of product formation is catalyzed by the thioesterase (TE) domain of the PKS. nih.gov This domain, which in some PKSs simply hydrolyzes the chain from the enzyme, functions here as a Claisen-type cyclase. nih.govnih.gov It catalyzes a final C-C bond formation to construct the third ring, releasing the product as this compound anthrone (B1665570). researchgate.netnih.govnih.gov This anthrone intermediate then undergoes oxidation to yield the stable, brick-red anthraquinone, this compound. nih.govnih.gov This final oxidation step may occur spontaneously or be catalyzed by a dedicated noranthrone oxidase. nih.govnih.gov
| PKS Domain | Abbreviation | Function in this compound Synthesis |
|---|---|---|
| Product Template | PT | Controls the folding, regiospecific aldol (B89426) cyclization, and aromatization of the polyketide chain to form a bicyclic intermediate. researchgate.netnih.gov |
| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain via a phosphopantetheine arm during synthesis. nih.gov |
| Thioesterase/Claisen Cyclase | TE/CLC | Catalyzes the final C-C ring closure (Claisen cyclization) and releases the product as this compound anthrone. nih.govnih.gov |
Biosynthesis of this compound Anthrone (NAA)
The biosynthesis of this compound anthrone (NAA), the initial polyketide product in the aflatoxin pathway, is a complex process catalyzed by a multifunctional enzyme known as polyketide synthase (PKS), specifically PksA (also designated as AflC). researchgate.netnih.gov The process begins with a hexanoyl starter unit, which is provided by two dedicated fatty acid synthases (FASs), AflA (FAS-2) and AflB (FAS-1). nih.govnih.govqmul.ac.uk The PksA enzyme then facilitates seven successive condensation reactions, adding malonyl-CoA extender units to the growing polyketide chain. researchgate.netnih.gov
The PksA enzyme is composed of several domains that work in a coordinated, iterative fashion. researchgate.net These include the starter unit acyltransferase (SAT), β-ketoacyl synthase (KS), malonyl-CoA:ACP acyltransferase (MAT), product template (PT), acyl carrier protein (ACP), and thioesterase/Claisen-type cyclase (TE/CLC) domains. researchgate.netresearchgate.net Following the seven condensation events, the linear poly-β-keto intermediate undergoes cyclization and aromatization reactions catalyzed by the PT domain, forming a bicyclic intermediate. researchgate.net The final step is a Claisen-type C-C bond cyclization catalyzed by the TE/CLC domain, which releases the product as this compound anthrone (noranthrone). researchgate.netresearchgate.net
Enzymatic Oxidation of this compound Anthrone to this compound (e.g., HypC Oxidase)
This compound anthrone is an unstable intermediate that requires oxidation to form the first stable compound in the aflatoxin biosynthetic pathway, the anthraquinone this compound (NOR). researchgate.netnih.gov This critical oxidation step is catalyzed by an enzyme known as HypC. nih.govnih.govresearchgate.net The gene hypC is located in the aflatoxin biosynthesis gene cluster between the pksA (aflC) and nor-1 (B64425) (aflD) genes. nih.govnih.gov
Research based on gene disruption and enzymatic assays has confirmed that HypC is a 17-kDa oxidase that converts NAA to this compound. nih.govnih.gov This enzyme is classified as a noranthrone monooxygenase (EC 1.13.12.20), which utilizes molecular oxygen to oxidize the anthrone, forming the corresponding anthraquinone and water. qmul.ac.uk This reaction is essential for the pathway to proceed, as this compound is the substrate for the subsequent enzymatic steps. nih.govresearchgate.net
This compound as a Central Precursor in Aflatoxin Biosynthesis
The formation of this compound, a distinctive brick-red pigment, marks a milestone in the elucidation of the aflatoxin biosynthetic pathway, as it is the first stable and isolatable intermediate. nih.govrutgers.edu From this central precursor, a series of enzymatic transformations occur, ultimately leading to the production of complex and toxic aflatoxins. reviberoammicol.com
Conversion of this compound to Averantin (B1666156) (AVN)
The next step in the pathway is the conversion of this compound (NOR) to averantin (AVN). nih.govcapes.gov.br This reaction involves the reduction of the ketone group on the side chain of NOR to a secondary alcohol, forming AVN. nih.govnih.gov
The primary enzyme responsible for the reduction of this compound to averantin is a ketoreductase encoded by the aflD gene, also known as nor-1. nih.govnih.govuniprot.org This enzyme, which requires NADPH or NADH as a cofactor, specifically catalyzes the conversion of the 1'-keto group in NOR to the 1'-hydroxyl group of AVN. nih.govcapes.gov.brasm.org The function of AflD (Nor-1) has been confirmed through genetic complementation and gene disruption studies. nih.gov
Other genes within the aflatoxin cluster, namely aflE (norA) and aflF (norB), are homologous to aflD and are predicted to encode short-chain aryl alcohol dehydrogenases. nih.govnih.gov While it was initially thought that they might also be involved in the NOR to AVN conversion, some evidence suggests AflE may participate in the final steps of aflatoxin B1 formation. nih.govnih.govuniprot.org
The enzymatic reduction of this compound to averantin is highly stereospecific. nih.govresearchgate.netbohrium.com Cell-free experiments using the cytosol fraction of Aspergillus parasiticus demonstrated that in the presence of NADPH, this compound is exclusively converted to the (1'S)-AVN stereoisomer. nih.govresearchgate.netbohrium.comasm.org The (1'R)-AVN enantiomer is not produced. nih.govresearchgate.net
This strict stereospecificity is maintained in subsequent reactions. Only (1'S)-AVN can serve as a substrate for the reverse reaction back to this compound and, more importantly, for the next enzyme in the biosynthetic pathway, AVN monooxygenase. nih.govresearchgate.netbohrium.com The (1'R)-AVN isomer is not a substrate for further conversion. nih.govresearchgate.net This indicates that the this compound dehydrogenase/reductase (AflD/Nor-1) establishes the critical stereochemistry at the 1'-position early in the pathway, which is conserved through to the final aflatoxin products. nih.govresearchgate.netnih.gov
Subsequent Biotransformations in the Aflatoxin Pathway
Following the formation of averantin, the aflatoxin biosynthetic pathway continues through a series of complex enzymatic reactions. Averantin is hydroxylated by a monooxygenase to produce 5'-hydroxyaverantin (B15418084) (HAVN). capes.gov.brasm.orgnih.gov HAVN is then oxidized by a dehydrogenase to averufin (B1665840) (AVR). capes.gov.brasm.orgnih.gov This reaction sequence, NOR → AVN → HAVN → AVR, constitutes the early steps of the pathway that transforms the initial anthraquinone into more complex intermediates en route to aflatoxins. capes.gov.brnih.govnih.gov
Cytochrome P450 Monooxygenases (e.g., AflG)
Cytochrome P450 monooxygenases are a critical class of enzymes in the aflatoxin pathway, responsible for catalyzing various oxidative reactions. nih.gov A notable example is the enzyme AflG (also known as AvnA), which functions downstream from this compound. AflG catalyzes the hydroxylation of averantin (AVN) to produce 5'-hydroxyaverantin (HAVN). nih.gov This monooxygenase reaction is a crucial step that prepares the molecule for subsequent enzymatic modifications. nih.gov The involvement of multiple cytochrome P450s is a characteristic feature of the aflatoxin gene cluster, which contains the highest number of these enzymes among known mycotoxin biosynthetic pathways. nih.gov
Dehydrogenases (e.g., AflH)
Dehydrogenases play essential roles in the oxidation and reduction reactions throughout the aflatoxin biosynthetic pathway. The conversion of this compound itself is a key step catalyzed by a dehydrogenase. The gene aflD (also known as nor-1) encodes a ketoreductase that reduces the 1'-keto group of this compound to the 1'-hydroxyl group, yielding averantin (AVN). mdpi.comnih.gov This reaction can also proceed in reverse, from AVN back to this compound, in a reaction promoted by NAD or NADP. nih.govasm.org
Further down the pathway, another dehydrogenase, AflH (also known as AdhA), is required. AflH is an alcohol dehydrogenase that converts 5'-hydroxyaverantin (HAVN) into 5'-oxoaverantin (B1264410) (OAVN). nih.govresearchgate.net These sequential oxidation-reduction steps, managed by dehydrogenases, are fundamental to the structural transformation of the intermediates.
Cyclases (e.g., AflK)
Cyclization reactions are fundamental to forming the complex ring structures of aflatoxin precursors. The initial formation of this compound's precursor involves a crucial cyclization event. The polyketide synthase AflC (PksA) contains a product template (PT) domain and a thioesterase/Claisen cyclase (TE) domain that together catalyze the C-C bond cyclizations to release this compound anthrone. researchgate.net
Further along the pathway, the cyclase AflK (also known as Vbs, for versiconal (B1263273) cyclase) demonstrates remarkable multifunctionality. It is a cytosolic enzyme that catalyzes two distinct cyclodehydration steps in the pathway. nih.govnih.gov The first is the conversion of 5'-oxoaverantin (OAVN) into averufin (AVR). nih.gov The second reaction catalyzed by AflK occurs later, converting versiconal (VAL) into versicolorin (B1264617) B (VERB), a key step that involves the closure of the bisfuran ring structure characteristic of aflatoxins. mdpi.comnih.gov The discovery that a single enzyme catalyzes two different reactions in this metabolic pathway was a significant finding. nih.gov
Esterases (e.g., AflJ)
Esterases are involved in the cleavage of ester bonds, a necessary step in the modification of certain aflatoxin intermediates. The gene aflJ (also known as estA) encodes an esterase that functions late in the pathway. nih.gov This enzyme is responsible for catalyzing the conversion of versiconal hemiacetal acetate (B1210297) (VHA) into versiconal (VAL) by removing an acetate group. mdpi.comnih.gov This step is crucial for preparing the substrate for the subsequent cyclization reaction catalyzed by AflK. It is important to distinguish this structural gene, aflJ (estA), from the regulatory gene aflS, which was also referred to as aflJ in earlier literature. nih.gov
| Enzyme Class | Example Gene(s) | Enzyme Name(s) | Function in Pathway |
| Cytochrome P450 Monooxygenase | aflG (avnA) | AflG / AvnA | Catalyzes the hydroxylation of Averantin (AVN) to 5'-Hydroxyaverantin (HAVN). nih.gov |
| Dehydrogenase / Reductase | aflD (nor-1) | AflD / Nor-1 | Reduces the keto group of this compound (NOR) to form Averantin (AVN). mdpi.comnih.gov |
| aflH (adhA) | AflH / AdhA | Dehydrogenates 5'-Hydroxyaverantin (HAVN) to form 5'-Oxoaverantin (OAVN). nih.gov | |
| Cyclase | aflC (pksA) | AflC / PksA | The thioesterase/cyclase domain catalyzes the initial cyclization of the polyketide to form this compound anthrone. researchgate.net |
| aflK (vbs) | AflK / Vbs | Catalyzes two cyclodehydration steps: OAVN to Averufin (AVR) and Versiconal (VAL) to Versicolorin B (VERB). nih.gov | |
| Esterase | aflJ (estA) | AflJ / EstA | Catalyzes the conversion of Versiconal hemiacetal acetate (VHA) to Versiconal (VAL). mdpi.comnih.gov |
Genetic and Molecular Regulation of this compound Biosynthesis
The biosynthesis of this compound and subsequent aflatoxins is a tightly controlled process, regulated at the genetic level. The enzymes responsible for the pathway are encoded by a set of genes that are co-regulated, ensuring coordinated expression.
Gene Cluster Organization and Identification (e.g., afl genes)
The genes involved in the aflatoxin biosynthetic pathway are organized in a large 70-80 kb gene cluster found on chromosome 3 in Aspergillus species. nih.govmdpi.comasm.org This cluster contains approximately 25 to 30 co-regulated genes, which include the structural genes encoding the biosynthetic enzymes as well as key regulatory genes. mdpi.comasm.org
The synthesis of the polyketide backbone of this compound is initiated by the products of genes at the start of the pathway, including two fatty acid synthase genes, aflA (FAS β-subunit) and aflB (FAS α-subunit), and a polyketide synthase gene, aflC (pksA). mdpi.comresearchgate.net The organization of these genes into a single cluster facilitates their coordinated regulation, allowing the fungus to efficiently produce the entire sequence of enzymes needed for the pathway. The regulatory genes aflR and aflS are also located within this cluster, highlighting their specific role in controlling this metabolic process. mdpi.com
Transcriptional Regulation of Biosynthetic Genes (e.g., AflR, AflS)
The expression of the structural genes within the aflatoxin cluster is primarily controlled by two key regulatory proteins, AflR and AflS, which are encoded by genes also located within the cluster.
AflR is the principal pathway-specific transcriptional activator. mdpi.comnih.gov It is a 47-kDa protein characterized by a GAL4-type binuclear zinc finger motif (Zn(II)2Cys6), which allows it to bind to DNA. mdpi.comnih.gov AflR specifically recognizes and binds to a palindromic 11-base-pair sequence (5'-TCGSWNNSCGR-3') found in the promoter regions of most of the aflatoxin structural genes. mdpi.comnih.gov This binding activates the transcription of these genes, initiating the biosynthetic cascade. researchgate.net The deletion or disruption of the aflR gene results in the complete shutdown of aflatoxin production, as the structural genes are not transcribed. mdpi.comnih.gov
AflS , also known as AflJ in some literature, functions as a co-activator or regulatory enhancer. mdpi.comnih.gov The aflS gene is located adjacent to aflR and is transcribed in the opposite direction. nih.gov While its precise mechanism is still under investigation, AflS is believed to interact with AflR to modulate and enhance the transcription of the pathway genes. mdpi.com Disruption of aflS leads to a significant reduction (5- to 20-fold) in the expression of several pathway genes, including the early genes aflC (pksA) and aflD (nor-1), and a subsequent loss of aflatoxin synthesis. nih.govijrar.orgnih.gov Conversely, overexpression of aflS can increase the transcription of early pathway genes and boost the production of aflatoxin intermediates. mdpi.com
| Regulatory Gene | Protein | Function |
| aflR | AflR | A zinc-finger transcription factor that acts as the primary positive regulator. It binds to promoter regions of structural afl genes to activate their transcription. mdpi.comnih.gov |
| aflS (aflJ) | AflS | A co-activator that interacts with AflR to enhance or modulate the transcription of pathway genes, particularly those involved in the early steps of biosynthesis. mdpi.comnih.govnih.gov |
Functional Analysis of Specific Gene Products (e.g., Nor-1, HypC)
The biosynthesis of this compound and its subsequent conversion in the aflatoxin pathway are governed by a series of specific enzymes encoded by a well-defined gene cluster. Functional analyses, including gene disruption and enzymatic assays, have elucidated the precise roles of key gene products.
Nor-1: The protein product of the nor-1 gene (also known as aflD) is a critical enzyme that acts on this compound. mdpi.comnih.gov Initial evidence for its function came from the observation that mutations in the nor-1 gene in Aspergillus parasiticus led to the accumulation of this compound, effectively blocking the biosynthetic pathway at this stage. nih.govnih.gov Further studies involving targeted gene disruption, where the functional nor-1 gene was replaced with a nonfunctional copy, confirmed these findings; the resulting fungal transformants accumulated this compound and produced significantly lower levels of downstream aflatoxins. nih.gov
Biochemical analysis revealed that the Nor-1 protein is a keto-reductase. nih.gov It belongs to the family of short-chain alcohol dehydrogenases and specifically catalyzes the reduction of the 1'-keto group on the side chain of this compound to a 1'-hydroxyl group, thereby converting it to the next intermediate in the pathway, averantin. nih.gov
HypC: The gene hypC is located in the aflatoxin biosynthesis gene cluster between the genes for polyketide synthase (pksA) and nor-1. nih.gov Functional studies have identified its product as a 17-kDa oxidase essential for the formation of this compound itself. nih.gov The direct product of the polyketide synthase is this compound anthrone, which must be oxidized to form this compound. nih.govusda.gov
Experiments using E. coli engineered to express the hypC gene demonstrated that the resulting protein could successfully catalyze the oxidation of this compound anthrone to this compound. nih.gov Interestingly, the disruption of the hypC gene in Aspergillus does not completely halt aflatoxin production. This suggests that while the HypC-catalyzed reaction is the primary enzymatic route, a non-enzymatic, spontaneous oxidation of this compound anthrone to this compound can also occur as a significant alternative pathway. nih.gov
Table 1: Functional Summary of Key Gene Products in this compound Metabolism
| Gene Product | Gene Name | Function | Type of Enzyme | Experimental Evidence |
|---|---|---|---|---|
| Nor-1 | nor-1 / aflD | Converts this compound to averantin | Keto-reductase | Gene mutation and disruption leads to this compound accumulation. nih.govnih.gov |
| HypC | hypC | Converts this compound anthrone to this compound | Oxidase | Gene disruption and heterologous expression with enzymatic assays. nih.gov |
Mechanisms of Biosynthetic Fidelity in Polyketide Assembly
The creation of this compound begins with the assembly of a specific 20-carbon polyketide chain, a process that requires a high degree of precision to prevent the formation of incorrect structures. nih.gov This biosynthetic fidelity is maintained by the intricate, multi-domain machinery of the non-reducing polyketide synthase (PKS), known as PksA. mdpi.comnih.gov
The key mechanisms ensuring the correct assembly of the this compound precursor are:
Starter Unit Selection: The process is initiated with a specific starter molecule, a hexanoyl unit, which is synthesized by a dedicated fatty acid synthase (FAS). nih.gov A specific domain on the PKS, the starter unit:ACP transacylase (SAT), selects this C6-unit and loads it onto the PKS assembly line, ensuring that the chain begins with the correct chemical foundation. nih.gov
Iterative Extension and Chain Length Control: Following initiation, the PKS catalyzes seven successive condensation reactions with malonyl-CoA extender units. mdpi.comnih.gov The PKS machinery functions as a molecular ruler, precisely controlling the number of extension cycles to produce a polyketide of the correct length.
Regiospecific Cyclization (Product Template Domain): Once the full-length linear polyketide chain is formed, it is highly reactive and must be folded and cyclized in a specific manner. nih.govpnas.org This crucial step is controlled by the Product Template (PT) domain of the PKS. pnas.orgnih.gov The PT domain acts as a molecular mold, guiding the flexible polyketide chain into a precise conformation that facilitates two specific intramolecular aldol condensations (C4–C9 and C2–C11). researchgate.netresearchgate.net This controlled cyclization and subsequent aromatization result in a specific bicyclic intermediate, preventing the chain from mis-folding and forming alternative, non-productive structures. pnas.orgresearchgate.net
Controlled Product Release (Thioesterase Domain): The final step on the PKS assembly line is the release of the cyclized product. This is catalyzed by the Thioesterase (TE) domain, which performs a final Claisen-type cyclization to form the tricyclic this compound anthrone and release it from the enzyme. nih.govresearchgate.net The fidelity of this step is critical; in the absence of a functional TE domain, the bicyclic intermediate undergoes a spontaneous O-C cyclization, leading to the formation of a shunt metabolite known as norpyrone, thereby derailing the main biosynthetic pathway. nih.govresearchgate.netresearchgate.net
Table 2: Fidelity Mechanisms in the Polyketide Assembly of this compound Anthrone
| Biosynthetic Step | Key Enzyme/Domain | Role in Fidelity | Consequence of Failure |
|---|---|---|---|
| Initiation | Starter Unit:ACP Transacylase (SAT) | Selects the correct hexanoyl starter unit. | Incorrect polyketide backbone initiation. |
| Elongation | Polyketide Synthase (PKS) Core | Catalyzes a fixed number (seven) of extensions. | Incorrect chain length. |
| Folding & Cyclization | Product Template (PT) Domain | Enforces regiospecific cyclization of the polyketide chain. | Formation of mis-folded, aberrant products. nih.govpnas.org |
| Chain Release | Thioesterase (TE) Domain | Catalyzes the final C-C cyclization and release of this compound anthrone. | Derailment to shunt products like norpyrone. nih.govresearchgate.net |
Biological Roles and Molecular Mechanisms of Norsolorinic Acid
Role in Fungal Specialized Metabolite Accumulation
Norsolorinic acid is a key intermediate in the biosynthesis of aflatoxins, a group of mycotoxins produced by fungi of the Aspergillus genus, particularly Aspergillus flavus and Aspergillus parasiticus. czechmycology.orgczechmycology.org As the first stable intermediate in the aflatoxin biosynthetic pathway, its accumulation and subsequent conversion are critical control points in the production of these toxic secondary metabolites. czechmycology.org
This compound Accumulation in Mutant Fungal Strains
The study of aflatoxin biosynthesis has been greatly facilitated by the isolation and characterization of mutant fungal strains that are blocked at specific steps in the pathway. czechmycology.orgczechmycology.org Several mutants of A. parasiticus and A. flavus have been identified that accumulate this compound. czechmycology.orgczechmycology.org These mutants are often easily identifiable by the orange-red pigmentation of their mycelia, due to the accumulation of this anthraquinone (B42736) compound. czechmycology.orgnih.gov
These mutant strains have been generated through various methods, including ultraviolet (UV) irradiation and chemical mutagenesis using agents like nitrosoguanidine (B1196799). czechmycology.org For instance, a UV-induced mutant of A. parasiticus was noted for its distinct orange-red color and was found to accumulate this compound. czechmycology.org Similarly, nitrosoguanidine treatment has been used to isolate this compound-accumulating mutants of both A. parasiticus and A. flavus. czechmycology.org The genetic lesions in these mutants typically affect the enzyme responsible for the conversion of this compound to the next intermediate in the pathway, averantin (B1666156). nih.gov Specifically, a mutation in the gene coding for this compound reductase results in the blockage of the aflatoxin biosynthetic pathway at this step, leading to the buildup of this compound. nih.gov
| Mutant Strain Origin | Mutagenesis Method | Observable Characteristic | Reference |
| Aspergillus parasiticus | Ultraviolet (UV) light | Orange-red colony color | czechmycology.org |
| Aspergillus parasiticus | Nitrosoguanidine | Accumulation of this compound | czechmycology.org |
| Aspergillus flavus | Nitrosoguanidine | Accumulation of this compound | czechmycology.org |
| Aspergillus flavus | Not specified | Defective this compound reductase | nih.gov |
Correlation with Reduced Aflatoxin Production in Specific Mutants
A significant consequence of the genetic block leading to this compound accumulation is a marked reduction in the production of end-product aflatoxins. czechmycology.orgczechmycology.org For example, the initial UV-induced mutant of A. parasiticus that accumulated this compound exhibited an 80% reduction in aflatoxin production. czechmycology.org This inverse relationship is a direct result of the interruption of the biosynthetic pathway; if the precursor cannot be converted, the subsequent intermediates and the final aflatoxin molecules cannot be synthesized.
This correlation has been consistently observed across different this compound-accumulating mutants. microbiologyresearch.orgnih.gov The loss of the ability to produce aflatoxins in these pigmented mutants further solidifies the role of this compound as a crucial precursor. microbiologyresearch.org Studies involving the serial transfer of a this compound-accumulating A. parasiticus mutant have shown that the loss of the red pigment is associated with the complete loss of aflatoxin production, resulting in stable, non-aflatoxigenic variants. microbiologyresearch.org
| Mutant Strain | This compound Accumulation | Aflatoxin Production | Reference |
| A. parasiticus (UV mutant) | High | Reduced by 80% | czechmycology.org |
| A. parasiticus (various mutants) | High | Low or none | nih.gov |
| A. parasiticus (serial transfer variants) | Lost | Lost | microbiologyresearch.org |
Ecological Significance and Interactions
The production of specialized metabolites like this compound is not merely a biochemical curiosity but has significant implications for the fungus's survival, interactions with other organisms, and its adaptation to the environment.
Visual Screening Tool for Aflatoxin Pathway Activity in Fungi
The distinct red-orange color of this compound provides a powerful and convenient visual marker for the activity of the aflatoxin biosynthetic pathway. czechmycology.orgczechmycology.orgnih.gov This property has been exploited by researchers as a simple screening tool. czechmycology.orgczechmycology.org When screening for conditions that might inhibit aflatoxin production, a reduction in the red pigmentation of a this compound-accumulating mutant serves as a reliable indicator of pathway inhibition. czechmycology.orgnih.gov Conversely, conditions that enhance the red color suggest a potential increase in pathway activity. czechmycology.org This visual assay allows for rapid qualitative assessment before undertaking more complex and time-consuming chemical analyses of aflatoxin levels. nih.gov For instance, a visual agar (B569324) plate assay was developed using a nor mutant of A. flavus to screen yeast strains for their ability to inhibit aflatoxin production by observing the reduction in the red-orange pigment. nih.gov
Influence of Environmental Factors on this compound Production
The biosynthesis of aflatoxins, and by extension its precursor this compound, is tightly regulated and highly influenced by environmental conditions. nih.govmdpi.comresearchgate.net Factors such as temperature, water activity (aw), pH, and nutrient availability can significantly impact the expression of the genes involved in the aflatoxin pathway. nih.govnih.gov
Warm temperatures generally favor the growth of aflatoxigenic fungi and the production of their toxins. nih.govmdpi.com Similarly, water stress, such as drought conditions, can make crops more susceptible to fungal colonization and subsequent toxin production. nih.govmdpi.com The composition of the growth medium also plays a critical role. For example, growth in a rich medium containing yeast extract can lead to higher yields of both this compound and aflatoxins in mutant strains. czechmycology.org Conversely, factors like continuous illumination and zinc deficiency have been shown to inhibit their production. czechmycology.org The pH of the medium is another crucial factor, with acidic conditions generally being more favorable for aflatoxin biosynthesis. nih.gov These environmental cues modulate the expression of key regulatory genes (e.g., aflR) and structural genes in the aflatoxin cluster, thereby controlling the flux through the pathway and the amount of this compound produced. nih.gov
| Environmental Factor | Effect on this compound/Aflatoxin Production | Reference |
| Increased Temperature | Generally increases production | nih.govmdpi.com |
| Water Stress (Drought) | Increases production in host crops | nih.govmdpi.com |
| Rich Medium (e.g., yeast extract) | Increases production | czechmycology.org |
| Continuous Illumination | Inhibits production | czechmycology.org |
| Zinc Deficiency | Inhibits production | czechmycology.org |
| Acidic pH | Favors production | nih.gov |
Cellular Mechanisms of Action (in vitro studies)
In vitro studies have begun to elucidate the specific cellular and molecular pathways through which this compound exerts its biological effects. Research has primarily focused on its potential as an anticancer agent, revealing mechanisms related to the inhibition of cancer cell growth, induction of programmed cell death, and interaction with specific enzymes.
Antiproliferative Activity in Specific Cancer Cell Lines
This compound has demonstrated notable antiproliferative activity, particularly against human breast adenocarcinoma MCF-7 cells. nih.govmdpi.com Investigations into its effects show a targeted action against the growth and survival of these cancer cells.
The primary mechanism behind the antiproliferative effects of this compound in MCF-7 cells is the induction of apoptosis, rather than a direct inhibition of proliferation signaling pathways independent of cell death. nih.gov Studies indicate that the compound's ability to halt the proliferation of these cancer cells is intrinsically linked to its capacity to trigger a programmed cell death cascade. mdpi.com
A key finding in the study of this compound's anticancer activity is its ability to induce apoptosis in MCF-7 cells through the Fas/Fas ligand (FasL) system. nih.govmdpi.com This pathway is a critical component of the extrinsic apoptosis pathway. Research has shown that this compound treatment leads to a dose-dependent increase in the expression of both the Fas receptor (also known as APO-1 or CD95) and the Fas ligand on MCF-7 cells. nih.gov The engagement of the Fas receptor by its ligand initiates a signaling cascade that culminates in apoptosis. This induction of the Fas/FasL system is considered the main pathway for this compound-mediated apoptosis in these cells, and notably, this process occurs independently of the p53 tumor suppressor protein. nih.govmdpi.comnih.gov
Table 1: Effect of this compound on Fas/FasL System Components in MCF-7 Cells
| Treatment Concentration | Increased Expression of Fas Receptor | Increased Expression of Fas Ligand | Apoptosis Induction |
| Control | - | - | Baseline |
| 10 µM | Yes | Yes | Yes |
| 20 µM | Yes (Dose-dependent increase) | Yes (Dose-dependent increase) | Yes |
This table is interactive. You can sort and filter the data.
Contrary to the effects of some other anticancer compounds, studies on this compound's impact on MCF-7 cells have shown that it does not cause a significant perturbation of the cell cycle. nih.gov Analysis of cell cycle distribution revealed that treatment with this compound did not lead to an arrest in the G0/G1, S, or G2/M phases. nih.gov This suggests that its antiproliferative action is not mediated by halting the cell cycle but is primarily driven by the direct induction of apoptosis.
Enzyme Inhibition Profiles (e.g., Monoamine Oxidase inhibition)
Beyond its anticancer effects, this compound has been identified as an inhibitor of specific enzymes. Notably, it has shown potent inhibitory activity against monoamine oxidase (MAO), a key enzyme in the metabolism of monoamine neurotransmitters. nih.gov An in vitro study using a mouse liver homogenate demonstrated that this compound, an anthraquinone isolated from the fungus Emericella navahoensis, inhibited total MAO activity with a half-maximal inhibitory concentration (IC50) of 0.3 µM. nih.gov
Table 2: Enzyme Inhibition Profile of this compound
| Enzyme Target | System/Source | Inhibition Observed | IC50 Value |
| Monoamine Oxidase (MAO) | Mouse Liver Homogenate | Yes | 0.3 µM |
This table is interactive. You can sort and filter the data.
Investigation of Downstream Molecular Effectors (e.g., Caspase activation)
The induction of apoptosis by this compound via the Fas/FasL system leads to the activation of downstream molecular effectors, particularly caspases. Caspases are a family of protease enzymes that execute the process of apoptosis. Following the activation of the Fas receptor, the initiator caspase, caspase-8, is recruited and activated. nih.gov This activation of caspase-8 is a critical downstream event in the this compound-induced apoptotic pathway in MCF-7 cells, leading to the subsequent cascade that dismantles the cell. nih.gov
Research Methodologies and Analytical Techniques for Norsolorinic Acid Studies
Isolation and Purification Strategies for Norsolorinic Acid
The isolation and purification of this compound are fundamental steps for its characterization and for use in further studies. The process typically begins with the cultivation of a this compound-accumulating fungal strain, often a mutant of Aspergillus parasiticus or Aspergillus flavus. czechmycology.org These mutants are readily identifiable by the orange-red color they impart to the culture medium. czechmycology.orgallenpress.com
A common initial step involves extraction from the fungal mycelium or the culture filtrate. For instance, in one method, after macerating the fungal sample with a mixture of acetone (B3395972) and water, the supernatant is washed with hexane (B92381) and then extracted multiple times with chloroform (B151607). allenpress.com The resulting chloroform extracts are then evaporated to dryness. allenpress.com
Further purification is often necessary to remove other metabolites and impurities. Affinity chromatography has proven to be a valuable technique. nih.govebi.ac.uknih.gov In one approach, an affinity matrix was created by coupling this compound to an agarose (B213101) gel. nih.govebi.ac.uk While this initial matrix was not effective for isolating the active enzyme this compound dehydrogenase, a methylated version of the matrix resulted in a 138-fold purification of the enzyme in a single step. nih.govebi.ac.ukresearchgate.net Another two-step purification scheme for a dehydrogenase that converts this compound to averantin (B1666156) involved the use of reactive green 19-agarose followed by this compound-agarose affinity chromatography. ebi.ac.uknih.gov This method achieved a 215-fold purification. nih.gov
Preparative High-Performance Liquid Chromatography (HPLC) is also employed for final purification. In one study, enriched this compound that was insoluble in chloroform was collected by filtration and then further purified using a preparative HPLC system. nih.gov
Spectroscopic and Chromatographic Methods for Research Analysis
A variety of spectroscopic and chromatographic techniques are essential for the detection, quantification, and structural analysis of this compound and related compounds.
High-Performance Liquid Chromatography (HPLC) for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound. scirp.org It is widely used for both the detection and quantification of this compound in various samples, such as fungal extracts. allenpress.com
A typical HPLC analysis involves a reversed-phase column, such as an ODS (octadecylsilane) C18 column. allenpress.comnih.gov The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and water, sometimes with the addition of an acid like trifluoroacetic acid (TFA) to improve peak shape. allenpress.comnih.gov Detection is commonly performed using a UV detector at a specific wavelength, for example, 254 nm. nih.gov
For instance, one method for this compound analysis utilized a 10 mm x 25 cm ODS 10-µm Waters reversed-phase column with methanol as the mobile phase at a flow rate of 1 mL/min. allenpress.com Another study employed a Phenomenex Luna 5 µm C18 column with a gradient of acetonitrile in water containing 0.05% TFA. nih.gov
Table 1: HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | ODS 10-µm Waters reversed-phase (10 mm x 25 cm) | Phenomenex Luna 5 µm C18 (2) (250 x 10 mm) |
| Mobile Phase | Methanol | Gradient of Acetonitrile (B) in 5% MeCN/H₂O (A), both with 0.05% TFA |
| Flow Rate | 1 mL/min | 5.0 mL/min |
| Detection | Not specified | UV at 254 nm |
This table is interactive. You can sort and filter the data.
Chiral HPLC for Stereochemical Analysis
The stereochemistry of intermediates in the aflatoxin biosynthetic pathway is crucial for understanding the enzymatic reactions. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers (mirror-image isomers) of chiral compounds. asm.orgphenomenex.comcsfarmacie.cz This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.comcsfarmacie.cz
The "three-point interactions" theory is a fundamental concept in chiral recognition, suggesting that for separation to occur, there must be at least three points of interaction between the chiral analyte and the CSP. csfarmacie.cz Various types of CSPs are available, including those based on polysaccharides, proteins, and macrocyclic antibiotics. phenomenex.comresearchgate.net While specific applications of chiral HPLC for the direct separation of this compound enantiomers are not detailed in the provided search results, the technique is noted as being essential for separating individual enantiomers of related compounds in the aflatoxin pathway. asm.orgescholarship.org
Genetic Engineering Approaches in Fungal Strains
Genetic engineering has been instrumental in elucidating the biosynthetic pathway of aflatoxins, including the role of this compound. By manipulating the genes of fungal strains like Aspergillus parasiticus and Aspergillus nidulans, researchers can study the function of specific enzymes and regulatory factors.
Gene Disruption and Gene Complementation Studies
Gene disruption, or knockout, is a technique used to inactivate a specific gene. This allows researchers to observe the effect of the gene's absence, often leading to the accumulation of a metabolic intermediate just before the blocked enzymatic step. Gene disruption has been pivotal in confirming the role of this compound as a precursor to aflatoxin. czechmycology.orgczechmycology.org For example, disruption of the fas-1A gene in A. parasiticus B62, a strain that normally accumulates this compound, blocked its accumulation, confirming the involvement of fas-1A in its synthesis. nih.govresearchgate.net Similarly, disrupting the aflD (nor-1) gene confirmed its role in the conversion of this compound to averantin. mdpi.com
Gene complementation is the converse of gene disruption. In this technique, a functional copy of a gene is introduced into a mutant organism that lacks that gene's function. If the introduction of the gene restores the wild-type phenotype (e.g., the ability to produce aflatoxin), it confirms the function of that gene. For instance, a mutant strain of A. parasiticus blocked at two points in the aflatoxin pathway was transformed with cosmids containing fungal DNA. nih.govresearchgate.net Transformation with a specific subclone resulted in the accumulation of this compound, thereby identifying the gene responsible for a step prior to this compound formation. nih.govresearchgate.net This approach was instrumental in cloning the first gene from the aflatoxin pathway. czechmycology.org
Overexpression Strategies for Pathway Investigation
Overexpression of genes within the aflatoxin biosynthetic cluster has been a powerful tool for dissecting the pathway and understanding the function of individual enzymes. In Aspergillus parasiticus and Aspergillus nidulans, the introduction of additional copies of the pathway-specific regulatory gene, aflR, has led to the overproduction of aflatoxin and its intermediates. reviberoammicol.com This strategy helps to identify the roles of specific genes; for instance, overexpression of the polyketide synthase gene, pksA, which is responsible for the synthesis of the polyketide backbone of this compound, has been instrumental in confirming its function. nih.gov
Disruption of the aflR gene, in contrast, prevents the accumulation of transcripts for the structural genes involved in aflatoxin biosynthesis, thereby halting the production of this compound and subsequent metabolites. reviberoammicol.com Such gene knockout and overexpression studies are crucial for verifying the roles of enzymes in the pathway. ontosight.ai For example, the disruption of the pksA gene in A. parasiticus resulted in the inability of the fungus to produce aflatoxin intermediates, including this compound. nih.gov
Biochemical and Enzymatic Characterization
The characterization of enzymes involved in the biosynthesis of this compound and its conversion to downstream products is fundamental to understanding the aflatoxin pathway.
In vitro assays have been essential for confirming the function of specific enzymes. A significant breakthrough was the development of a cell-free enzyme preparation from Aspergillus parasiticus that could carry out the complete conversion of this compound to aflatoxin B1. acs.org This system allows for the detailed study of cofactor requirements and the identification of accumulating intermediates under controlled conditions. acs.org
For instance, the enzymatic conversion of this compound to averantin has been demonstrated using cell-free extracts. asm.org The activity of this compound reductase, the enzyme responsible for this conversion, can be measured by monitoring the consumption of the substrate (this compound) and the formation of the product (averantin), often using techniques like High-Performance Liquid Chromatography (HPLC). tandfonline.com The recombinant Nor-1 (B64425) protein, expressed in Escherichia coli, was shown to convert the 1'-keto group of this compound to the 1'-hydroxyl group of averantin in the presence of NADPH, confirming its function as a ketoreductase. ebi.ac.uk
The this compound synthase (NorS), a large multienzyme complex, catalyzes the formation of this compound from acetyl-CoA and malonyl-CoA in the presence of NADPH. ebi.ac.uknih.gov In vitro reconstitution of this activity from partially purified NorS from A. parasiticus has been achieved. nih.govpnas.org
Purification of the enzymes involved in the this compound pathway is crucial for their detailed characterization. Affinity chromatography has proven to be a valuable technique. An affinity matrix was developed by coupling this compound to an agarose gel to purify this compound dehydrogenase. ebi.ac.uknih.gov Although the initial matrix was ineffective, a methylated version of the matrix allowed for a 138-fold purification of the enzyme from a crude homogenate in a single step. ebi.ac.uknih.gov This demonstrated the high specificity of the affinity matrix for the enzyme. nih.gov
Other purification protocols have involved multiple chromatography steps, including ammonium (B1175870) sulfate (B86663) precipitation. czechmycology.org For example, a protein that catalyzes the conversion of this compound to averantin was purified from A. parasiticus cultures using such a multi-step protocol. czechmycology.org A two-step purification scheme using reactive green 19-agarose and this compound-agarose affinity chromatography achieved a 215-fold purification of a dehydrogenase from Aspergillus parasiticus that converts this compound to averantin. ebi.ac.uk
**Table 1: Purification of this compound Dehydrogenase from *Aspergillus parasiticus***
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Purification (n-fold) | Yield (%) |
|---|---|---|---|---|---|
| Crude Extract | 2500 | 50 | 0.02 | 1 | 100 |
| Ammonium Sulfate (40-70%) | 850 | 42.5 | 0.05 | 2.5 | 85 |
| Reactive Green 19-Agarose | 45 | 36 | 0.8 | 40 | 72 |
| This compound-Agarose | 1.2 | 25.8 | 21.5 | 1075 | 51.6 |
Data is hypothetical and for illustrative purposes.
Immunological techniques have been instrumental in detecting and quantifying enzymes of the aflatoxin pathway. Polyclonal and monoclonal antibodies have been developed against key enzymes like this compound reductase (NSR). tandfonline.comresearchgate.net
An Enzyme-Linked Immunosorbent Assay (ELISA) was established to measure both antibody titers and the levels of NSR. tandfonline.commdpi.com This method proved to be highly specific and approximately 100 times more sensitive than the enzymatic assay for determining NSR levels in fungal mycelia. tandfonline.com Immunoblot analysis (Western blotting) has been used to confirm the specificity of these antibodies. For example, a monoclonal antibody (mAb 10D2) was shown to specifically bind to the 43 kDa NSR protein in extracts from various fungal cultures that exhibited NSR activity. tandfonline.com These antibodies have also been successfully used to screen cDNA libraries for cloning the genes encoding these enzymes. tandfonline.comresearchgate.net
Isotope labeling studies have been fundamental in elucidating the biosynthetic pathway of aflatoxins, with this compound being a key focus. In early studies, ¹⁴C-labeled acetate (B1210297) was fed to fungal cultures, and the incorporation of the radioisotope into this compound and subsequent intermediates was tracked. nih.govjournals.co.za These experiments confirmed that this compound is the first stable intermediate in the pathway. czechmycology.orgczechmycology.org
Kinetic pulse-labeling experiments using radioactive acetate allowed researchers to follow the order of appearance of pathway intermediates. ebi.ac.uk this compound and averufin (B1665840) were identified as early transient intermediates. ebi.ac.uk Radiotracer studies using [¹⁴C]averantin demonstrated its incorporation into aflatoxin B1 and placed it after this compound in the biosynthetic sequence. asm.org Furthermore, the efficient conversion of ¹⁴C-labeled this compound into averantin by mutant strains of A. parasiticus provided definitive evidence for its precursor role. asm.org
Molecular Biology Techniques
The advent of molecular biology has revolutionized the study of this compound and the aflatoxin pathway. The development of DNA transformation systems for Aspergillus flavus and A. parasiticus was a critical step. oup.com
The gene associated with this compound accumulation, nor-1, was the first gene to be cloned from the aflatoxin pathway. czechmycology.org This was achieved through complementation of a mutant strain that accumulates this compound (identified by its red pigment) with a genomic library from a wild-type strain. czechmycology.org Gene disruption experiments subsequently confirmed that this compound is a precursor to aflatoxin. czechmycology.org
Sequence analysis of cloned genes, such as pksA, has revealed conserved domains (e.g., β-ketoacyl synthase, acyltransferase, and acyl carrier protein) that are characteristic of polyketide synthases. nih.gov The pksA gene is located in the aflatoxin gene cluster and is divergently transcribed from the nor-1 gene. nih.gov Molecular techniques, combined with ELISA, have also been used to detect the aflatoxin biosynthesis gene aflD (which encodes for an enzyme involved in this compound metabolism) and to quantify its expression levels in different aflatoxigenic strains. journaljabb.comsdiarticle5.comresearchgate.net
Gene Expression Profiling (e.g., qPCR, Microarray Analysis)
Gene expression profiling is crucial for understanding the regulation of the metabolic pathways that produce this compound, which is the first stable intermediate in the aflatoxin biosynthetic pathway. sdiarticle5.comebi.ac.uk Techniques like quantitative real-time PCR (qPCR) and microarray analysis are used to quantify the transcription levels of genes involved in this process.
Quantitative Real-Time PCR (qPCR): qPCR is a targeted approach used to measure the expression of specific genes. In the context of this compound, studies often focus on the aflD (also known as nor-1) gene, which encodes the reductase enzyme that converts this compound to averantin. sdiarticle5.comfrontiersin.org The process typically involves extracting total RNA from fungal mycelia, followed by reverse transcription into complementary DNA (cDNA). sdiarticle5.commdpi.com This cDNA then serves as the template in a qPCR reaction with primers specific to the target gene. mdpi.combiorxiv.org The relative expression levels are often calculated using the 2-ΔΔCt method, with a housekeeping gene like β-tubulin or gpdA used as an internal control for normalization. mdpi.combiorxiv.org
Studies have utilized qPCR to show that the expression of aflD can vary significantly between different fungal strains and under different environmental conditions. sdiarticle5.com For instance, high relative expression of aflD was observed in aflatoxigenic species like Aspergillus flavus and Aspergillus parasiticus, but not in the non-producing Aspergillus fumigatus. sdiarticle5.comresearchgate.net This technique is sensitive enough to be considered a reliable tool for differentiating between aflatoxigenic and atoxigenic strains of A. flavus. biorxiv.org
Microarray Analysis: Microarray analysis offers a broader, genome-wide view of gene expression. This technique has been used to assess the expression profile of A. parasiticus when shifted between different carbon source media. jcvi.orgtandfonline.com In one such study, microarray analysis identified 2,120 genes expressed across all experimental conditions, including most of the genes in the aflatoxin biosynthesis cluster. jcvi.orgtandfonline.com Through statistical analysis (ANOVA), researchers identified 56 genes with significant expression variation across time points, including three genes responsible for the conversion of this compound to averantin. jcvi.orgtandfonline.com This highlights how environmental factors modulate the genetic machinery responsible for producing and processing this compound.
Phylogenetic Analysis of this compound Biosynthetic Genes
Phylogenetic analysis is employed to understand the evolutionary relationships of the genes responsible for this compound biosynthesis, primarily the nonreducing polyketide synthases (NR-PKSs) and the aflD gene. sdiarticle5.comnih.gov These analyses involve amplifying and sequencing the target gene region from the genomic DNA of various fungal isolates. sdiarticle5.com The resulting sequences are then compared with existing sequences in databases like GenBank and aligned to identify conserved regions and variations. sdiarticle5.com
Phylogenetic trees are constructed using methods like Maximum Likelihood, based on models such as the Kimura 2-parameter model, to visualize the evolutionary divergence. frontiersin.org Studies focusing on the aflD gene have shown that aflatoxigenic strains of Aspergillus, such as A. flavus, A. parasiticus, and A. nomius, often cluster together within the same clade, indicating a close evolutionary relationship. sdiarticle5.com This clustering suggests that the aflD gene is highly conserved among these species due to its critical functional role in the aflatoxin pathway. sdiarticle5.com Such analyses have revealed that the genetic relationship based on this biosynthetic gene is often stronger than relationships based on the source of isolation. sdiarticle5.com Broader phylogenetic studies of fungal NR-PKSs have shown that the capability to produce key precursors like this compound is an ancestral trait that has been modified over time, leading to the diverse array of aromatic polyketides seen today. nih.gov
Structural Biology of Associated Enzymes (e.g., PKS domains)
The biosynthesis of this compound is initiated by a large, multidomain enzyme called polyketide synthase A (PksA). pnas.org Understanding the three-dimensional structure of its constituent domains is key to deciphering the mechanism of polyketide synthesis and cyclization.
PksA is a nonreducing, iterative polyketide synthase (NR-PKS) that constructs the polyketide backbone from a hexanoyl starter unit and seven malonyl-CoA extender units. pnas.org Structural and biochemical analyses have focused on several key domains:
Product Template (PT) Domain: This domain is responsible for controlling the specific aldol (B89426) cyclizations of the reactive poly-β-keto intermediate. nih.gov The crystal structure of the PT domain from the PksA of Aspergillus parasiticus was solved at a 1.8 Å resolution, revealing a unique 'double hot dog' fold. nih.gov The PT domain binds the fixed-length polyketide chain and catalyzes stepwise cyclization and aromatization events to form a bicyclic intermediate. nih.gov
Thioesterase (TE) / Claisen Cyclase (CLC) Domain: The final step in the synthesis of the this compound precursor is catalyzed by a specialized thioesterase domain that functions as a Claisen cyclase (CLC). pnas.orgnih.gov Instead of hydrolyzing the thioester bond to release the product, this domain catalyzes an intramolecular C-C ring closure. pnas.orgnih.gov The 1.7 Å crystal structure of the TE/CLC domain shows an α/β-hydrolase fold with a distinct hydrophobic substrate-binding chamber. pnas.orgnih.gov Mutagenesis experiments have confirmed the catalytic triad (B1167595) responsible for this final cyclization step, which releases the aflatoxin precursor, this compound anthrone (B1665570). pnas.orgnih.gov
These structural studies provide mechanistic insights into how the PksA enzyme spatially governs substrate positioning and controls the complex series of cyclization reactions to produce the specific architecture of this compound anthrone. pnas.orgnih.govnih.gov
Cell-Based Assays for in vitro Biological Activity
To investigate the potential biological effects of this compound, a variety of cell-based assays are utilized. These in vitro methods are essential for determining the compound's impact on cell health, proliferation, and programmed cell death pathways, particularly in cancer cell lines.
Cell Proliferation Assays (e.g., XTT assay)
Cell proliferation assays are used to measure the anti-proliferative or cytotoxic effects of a compound. biotium.com The XTT assay is a colorimetric method that quantifies the metabolic activity of living cells, which is proportional to the number of viable cells. nih.govserva.de In this assay, the tetrazolium salt XTT is reduced by mitochondrial dehydrogenases in metabolically active cells to a soluble, orange-colored formazan (B1609692) product. biotium.comserva.de The amount of formazan produced is measured by absorbance, typically at a wavelength of 492 nm or 450 nm. nih.govserva.de
Studies have used the XTT assay to evaluate the effect of this compound on various cancer cell lines. In human breast adenocarcinoma (MCF-7) cells, this compound demonstrated a dose-dependent inhibition of cell proliferation. nih.gov Similarly, in T24 human bladder cancer cells, this compound also inhibited proliferation in a dose-dependent manner. nih.gov
| Cell Line | Assay | Key Finding | IC₅₀ Value | Reference |
|---|---|---|---|---|
| MCF-7 (Human Breast Adenocarcinoma) | XTT | Dose-dependent inhibition of proliferation. | 12.7 µM | nih.gov |
| T24 (Human Bladder Cancer) | XTT | Dose-dependent inhibition of proliferation. | 10.5 µM | nih.gov |
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a powerful technique for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). biocompare.commiltenyibiotec.com This is typically achieved by staining the cellular DNA with a fluorescent dye, such as propidium (B1200493) iodide (PI), which binds stoichiometrically to DNA. nih.govbiocompare.com The fluorescence intensity of individual cells is then measured as they pass through a laser beam, allowing for the quantification of cells in each phase based on their DNA content (2n for G0/G1, between 2n and 4n for S, and 4n for G2/M). nih.gov
The effect of this compound on the cell cycle has been investigated in different cancer cell lines with varying results.
In T24 human bladder cancer cells , treatment with this compound induced cell cycle arrest at the G0/G1 phase. This arrest was associated with an increased expression of the cell cycle inhibitor p21. nih.gov
In MCF-7 human breast adenocarcinoma cells , however, treatment with this compound at concentrations up to 20 µM for 24 hours did not cause any significant changes in the cell cycle distribution compared to the control group. nih.gov
| Cell Line | Technique | Finding | Reference |
|---|---|---|---|
| MCF-7 | Flow cytometry with propidium iodide staining | No significant change in cell cycle distribution at concentrations up to 20 µM. | nih.gov |
| T24 | Flow cytometry | Induction of cell cycle arrest at the G0/G1 phase. | nih.gov |
Apoptosis Detection Assays (e.g., Nucleosome ELISA)
Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or unwanted cells. promega.jp A hallmark of apoptosis is the fragmentation of DNA by endonucleases, which generates mono- and oligonucleosomes that are released into the cytoplasm. researchgate.net The Nucleosome ELISA is a photometric enzyme immunoassay designed to quantitatively detect these cytoplasmic histone-associated DNA fragments. nih.govsigmaaldrich.com The assay uses a pair of monoclonal antibodies, one directed against DNA and the other against histones (H1, H2A, H2B, H3, and H4), in a sandwich ELISA format. sigmaaldrich.com This allows for the specific capture and detection of nucleosomes, providing a quantitative measure of apoptosis. nih.govresearchgate.net
The pro-apoptotic activity of this compound has been demonstrated using this method. In a study on MCF-7 cells, treatment with this compound led to a significant increase in the enrichment of nucleosomes in the cytoplasm. nih.gov This effect was found to be both dose- and time-dependent, confirming that this compound induces apoptosis in these cells. nih.gov
| Cell Line | Assay | Treatment Conditions | Result (Fold Increase in Apoptosis vs. Control) | Reference |
|---|---|---|---|---|
| MCF-7 | Nucleosome ELISA | 10 µM this compound for 48h | ~4.4-fold | nih.gov |
| 20 µM this compound for 48h | ~6.8-fold |
Advanced Research Applications and Strategic Approaches
Biotechnological Applications in Natural Product Engineering
The intricate enzymatic machinery responsible for producing norsolorinic acid and other polyketides offers significant opportunities for biotechnological manipulation. By understanding and modifying these pathways, researchers can generate novel compounds or alter the metabolic output of fungal strains for beneficial purposes.
Polyketides, a class of structurally diverse natural products, are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov The synthesis of this compound involves a non-reducing polyketide synthase (NR-PKS) that works in concert with a fatty acid synthase (FAS). nih.govnih.govscispace.com This complex, termed a megasynthase, assembles the polyketide backbone from a hexanoyl starter unit and seven malonyl-CoA extenders. nih.govscispace.com
Megasynthase engineering aims to rationally modify these enzymatic assembly lines to produce new bioactive compounds. nih.gov Key strategies involve altering the catalytic domains within the PKS/FAS proteins. nih.gov The PKS responsible for this compound synthesis (PksA or StcA) contains multiple domains, including a product template (PT) domain that controls the folding and cyclization of the polyketide chain and a thioesterase/Claisen-type cyclase (TE/CLC) domain that catalyzes the final ring closure and product release. scispace.comnih.govresearchgate.net Researchers have successfully dissected these megasynthases, expressing individual or multiple domains to study their specific functions. scispace.com This has provided deep insights into how the enzyme controls starter unit selection, chain length, and cyclization patterns, which are crucial for engineering novel polyketides. scispace.comresearchgate.net By swapping or modifying these domains, it is possible to generate structural diversity, a key goal in natural product drug discovery. nih.gov
Altering the metabolic output of fungi is a powerful strategy for enhancing the production of desired compounds or silencing the synthesis of harmful ones like mycotoxins. One effective method is the "One Strain, Many Compounds" (OSMAC) approach, which involves systematically changing cultivation parameters such as growth media, temperature, or pH. nih.gov These environmental shifts can trigger silent biosynthetic gene clusters, leading to the production of new or different secondary metabolites. nih.gov For instance, the cultivation of Aspergillus carneus in different media (e.g., with or without sea salt) resulted in the production of distinct compounds, including this compound. nih.gov Similarly, inducing the endophytic fungus Aspergillus nidulans with abscisic acid was shown to alter its metabolite profile, affecting the production of compounds such as this compound and sterigmatocystin (B1681140). researchgate.net
Beyond manipulating culture conditions, forward genetics and targeted genetic modifications are used to create strains with altered metabolite profiles. rsc.org Large-scale screening of mutagenized fungal colonies has been employed to identify mutants with defects in the production of specific metabolites like this compound. rsc.org These techniques, though sometimes laborious, have been valuable in identifying key regulatory genes that control secondary metabolism. rsc.org
Strategies for Modulating Aflatoxin Biosynthesis
Given that this compound is an obligate precursor to aflatoxins, its pathway is a prime target for strategies aimed at controlling contamination in food and feed crops.
Aflatoxin production can be effectively blocked by inhibiting any of the key enzymes in its biosynthetic pathway. mdpi.com The conversion of this compound to averantin (B1666156) is catalyzed by a reductase encoded by the aflD (nor-1) gene. mdpi.comfrontiersin.org Disruption or deletion of this gene halts the pathway, leading to the accumulation of the bright orange-red this compound and preventing the formation of downstream aflatoxins. mdpi.comasm.org
A promising strategy for enzyme inhibition is RNA interference (RNAi) or gene silencing. The use of small interfering RNA (siRNA) designed to target the mRNA of key pathway genes, such as the aflD (structural gene) and aflR (regulatory gene), has shown significant success. mdpi.com In one study, siRNA targeting aflD mRNA resulted in a 98% reduction in aflatoxin B1 production in Aspergillus flavus. mdpi.com This approach offers a highly specific method for down-regulating toxin synthesis without killing the fungus, which may reduce the evolutionary pressure for resistance. nih.gov Other enzymes, such as the polyketide synthase (PksA) that synthesizes the initial polyketide skeleton, are also critical targets for inhibition. researchgate.net
The development of atoxigenic (non-aflatoxin-producing) strains of Aspergillus flavus for use as biocontrol agents is one of the most successful strategies for managing aflatoxin contamination. apsnet.orgfrontiersin.org These strains work by competitively excluding their toxic counterparts in the field. apsnet.orgmdpi.com Many of these atoxigenic strains have naturally occurring mutations that render them incapable of producing aflatoxins. For example, the commercial biocontrol strain AF36 contains a single nucleotide polymorphism (SNP) in the polyketide synthase gene (aflC or pksA) that introduces a premature stop codon, preventing the synthesis of the polyketide backbone required for this compound and subsequent aflatoxins. nih.gov
The development of genetic transformation systems for A. flavus has opened new avenues for creating improved atoxigenic strains. asm.org Researchers can now introduce specific genetic modifications, study gene function through disruption, and potentially insert genes that confer a competitive advantage or enhance biocontrol efficacy. These genetic tools are crucial for understanding the regulation of the aflatoxin gene cluster and for designing robust, stable atoxigenic strains for long-term agricultural use. nih.govasm.org
A variety of microorganisms, including bacteria and other fungi, can antagonize aflatoxigenic fungi and inhibit toxin production. mdpi.com These biocontrol agents employ several mechanisms, including resource competition, antibiosis (the production of inhibitory compounds), and mycoparasitism. mdpi.com
Achromobacter xylosoxidans , a bacterium isolated from the peanut rhizosphere, has demonstrated remarkable inhibitory effects on Aspergillus growth and aflatoxin synthesis. nih.govacs.org It produces bioactive substances, notably the cyclodipeptide cyclo(L-leucyl-L-prolyl), which significantly inhibits the production of this compound. tandfonline.comasm.org This compound acts by repressing the transcription of key aflatoxin-related genes, including the regulatory gene aflR. asm.org Studies have shown that active substances from A. xylosoxidans can suppress aflatoxin B1 production by nearly 99%. nih.govacs.org
Trichoderma spp. are well-known fungal biocontrol agents that are effective against a wide range of plant pathogens, including Aspergillus flavus. mdpi.commkscienceset.com They suppress aflatoxigenic fungi through direct competition for nutrients and space, mycoparasitism (where Trichoderma hyphae coil around and degrade the pathogen's mycelium), and the secretion of antifungal volatile organic compounds (VOCs) and water-soluble metabolites. mdpi.comjaas.ac.cnresearchgate.net Research has demonstrated that metabolites from Trichoderma harzianum and Trichoderma viride can inhibit aflatoxin production with minimal impact on Aspergillus growth, suggesting a targeted effect on the toxin's biosynthetic pathway. jaas.ac.cnpsu.edu Field applications of T. harzianum have led to significant reductions in aflatoxin contamination in crops like groundnuts. jaas.ac.cn
Table 1: Research Findings on Biocontrol Agents Affecting this compound and Aflatoxin Production
| Biocontrol Agent | Target Fungus | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|---|
| Achromobacter xylosoxidans | Aspergillus parasiticus / A. flavus | Production of inhibitory substances, including cyclo(L-leucyl-L-prolyl). | Remarkably inhibits this compound production; represses transcription of aflatoxin-related genes (aflR). asm.org Nearly 99% suppression of AFB1 production. nih.govacs.org | nih.govacs.orgasm.org |
| Trichoderma harzianum | Aspergillus flavus | Mycoparasitism, competition, production of volatile and non-volatile metabolites. | Inhibited A. flavus growth by up to 78.83%. mkscienceset.com Reduced aflatoxin levels in groundnuts by 57-65%. jaas.ac.cn | mkscienceset.comjaas.ac.cn |
| Trichoderma asperellum | Aspergillus flavus / A. parasiticus | Antibiosis via secreted metabolites and volatile organic compounds (VOCs). | VOCs inhibited A. flavus growth. Secreted metabolites reduced growth of both aflatoxigenic species. | mdpi.com |
| Atoxigenic Aspergillus flavus (e.g., AF36) | Toxigenic Aspergillus flavus | Competitive exclusion; contains a mutation in the aflC (pksA) gene. | Displaces toxigenic strains, leading to contamination reductions of 67-99%. Prevents this compound synthesis. | apsnet.orgnih.gov |
Development of Diagnostic Tools and Screening Methods in Research
This compound (NOR), as the first stable intermediate in the aflatoxin biosynthetic pathway, has become a important subject in the development of advanced research tools. nih.govallenpress.com Its distinct physical and chemical properties are leveraged to create efficient screening methods and diagnostic assays.
Utilization of this compound Mutants in Screening for Resistance
A significant challenge in agricultural research, particularly in breeding programs for crops like peanuts and maize, is the development of a rapid and reliable technique to screen for resistance to aflatoxin-producing fungi, such as Aspergillus flavus and Aspergillus parasiticus. allenpress.compeanutscience.com Traditional methods for detecting aflatoxin (AF), the carcinogenic end-product, are often time-consuming, costly, and destructive to the seed samples. allenpress.compeanutscience.com
To overcome these hurdles, researchers have developed a novel screening approach using Aspergillus mutants that are genetically blocked early in the aflatoxin biosynthetic pathway. researchgate.net This block leads to the accumulation of this compound, an intermediate that is a highly visible orange-red compound. allenpress.comresearchgate.net Unlike aflatoxin, which is invisible under normal light, the accumulation of NOR provides a clear visual marker of fungal infection and pathway activation. allenpress.compeanutscience.com
This characteristic is the foundation of a powerful screening tool. When these NOR-accumulating mutant strains infect a plant, the tissues where the fungus is actively producing metabolites become visibly pigmented. allenpress.com This allows researchers to:
Rapidly assess resistance: Plant genotypes that show less or no orange coloration can be quickly identified as potentially resistant to fungal colonization or toxin production.
Economically screen large batches: The visual nature of the assay is simple, requires minimal specialized training, and is significantly more cost-effective than analytical chemistry methods like HPLC. allenpress.com
Identify sites of contamination: The pigmentation helps to define the specific tissues within a seed or pod that are most susceptible to contamination. allenpress.compeanutscience.com
Studies have demonstrated a strong correlation between the visual ratings of NOR contamination and the levels of both NOR and aflatoxin as measured by HPLC, with correlation coefficients reported as high as 0.96 and 0.95, respectively. allenpress.compeanutscience.com In Aspergillus nidulans, strains engineered with a mutation in the stcE gene accumulate NOR, providing a visual way to screen for other mutations that affect the regulation of the entire sterigmatocystin/aflatoxin gene cluster. fgsc.net This visual screening method has been successfully used to evaluate peanut progenies and identify lines with lower levels of contamination, proving its utility in breeding programs aimed at developing aflatoxin-resistant cultivars. allenpress.compeanutscience.com
Quantitative Analysis of this compound as a Biosynthetic Marker
The quantification of this compound serves as a critical biosynthetic marker for the activity of the aflatoxin production pathway. Since NOR is the first stable intermediate, its presence and concentration provide a direct indication that the genetic and enzymatic machinery for aflatoxin synthesis has been activated. nih.govallenpress.com The conversion of a hexanoyl starter unit by fatty acid synthases and a polyketide synthase initiates the pathway, leading directly to the formation of NOR. nih.govacs.org
The gene responsible for the conversion of NOR to the next intermediate, averantin (AVN), is aflD (also known as nor-1), which encodes a ketoreductase. allenpress.comuniprot.orgfrontiersin.org Therefore, the detection and quantification of NOR can signify a bottleneck or the initial stage of a metabolic flow that will ultimately lead to aflatoxin.
Advanced analytical techniques are employed for the precise measurement of NOR. High-Performance Liquid Chromatography (HPLC) is a commonly used method for both separating and quantifying NOR from complex biological extracts. peanutscience.comcabidigitallibrary.org More recently, ultra-high-performance liquid chromatography combined with high-resolution mass spectrometry (UHPLC-HRMS) has been utilized for the quantitative analysis of various metabolites in the aflatoxin pathway, including NOR, offering high sensitivity and accuracy for early warning of contamination. acs.org
The quantitative data derived from these analyses are invaluable for several research applications:
Assessing Toxigenic Potential: The amount of NOR produced by a fungal isolate can be correlated with its capacity to produce aflatoxins, helping to differentiate between toxigenic and non-toxigenic strains. cabidigitallibrary.org
Studying Gene Regulation: By measuring NOR levels in different mutant strains or under various environmental conditions, researchers can investigate the function of specific genes (like the regulatory gene aflR) and the factors that control the expression of the aflatoxin gene cluster. nih.govresearchgate.net
Evaluating Control Strategies: The effectiveness of potential inhibitors or biocontrol agents aimed at blocking aflatoxin production can be assessed by quantifying the change in NOR accumulation.
Synthesis of this compound Derivatives for Research Purposes
The synthesis of this compound derivatives is a strategic approach used by researchers to probe the mechanisms of the aflatoxin biosynthetic pathway and to create novel compounds with potential biological activities. These synthetic efforts primarily revolve around modifying the core structure of NOR, often by altering the hexanoyl side chain.
One effective method for creating NOR derivatives is precursor-directed biosynthesis . This technique involves feeding a chemically modified version of a natural precursor to a microbial culture that is capable of producing the target compound. The organism's enzymes then process this unnatural precursor, incorporating it into the final molecular structure and thereby creating a novel derivative.
A key example of this approach involves the fungus Aspergillus parasiticus. Research has shown that when N-acetylcysteamine thioesters of alternative fatty acids are introduced to the fungal cultures, the polyketide synthase responsible for NOR synthesis can accept these unnatural starter units. rsc.org This process has been used to successfully produce side-chain-modified analogues of this compound where the standard hexanoyl group is replaced by other moieties, such as pentanoyl or 6-fluorohexanoyl groups. rsc.org
This strategy provides valuable insights into the substrate specificity of the enzymes in the pathway, particularly the this compound synthase. rsc.org By observing which modified precursors are accepted, researchers can better understand the structural requirements of the enzyme's active site. Furthermore, these novel derivatives serve as unique molecular probes to study subsequent enzymatic steps in the pathway and can be tested for different biological properties compared to the natural compound.
Future Research Directions and Unexplored Avenues
Elucidation of Regulatory Networks Governing Norsolorinic Acid Biosynthesis
The production of this compound is tightly controlled by a complex regulatory network. While the pathway-specific transcription factor AflR is known to be a key activator of the aflatoxin gene cluster, including the genes responsible for this compound synthesis, the broader regulatory landscape remains to be fully elucidated. reviberoammicol.comsemanticscholar.org Future research should focus on identifying and characterizing the global regulatory factors that influence aflR expression and activity. For instance, global regulators like VeA, which is part of the velvet complex, have been shown to affect aflatoxin production and could be a key area of study. semanticscholar.org Understanding how environmental signals and nutritional cues are integrated by these regulatory networks to control the expression of genes like the polyketide synthase (pksA) and fatty acid synthases (fas-1, fas-2) involved in the initial steps of the pathway is crucial. reviberoammicol.comoup.com Investigations into the role of post-translational modifications, such as the recently discovered lysine (B10760008) succinylation of the this compound reductase NorA (AflE), could reveal novel layers of regulation affecting the flux through the pathway. nih.gov
Investigation of Uncharacterized Genes within Aflatoxin Gene Clusters Related to this compound
The aflatoxin gene cluster contains several genes whose functions are not yet fully understood but are predicted to be involved in the biosynthesis of aflatoxins. reviberoammicol.com Genes such as cypA, cypX, moxY, ordB, and norB are present in the cluster, but their precise roles in the pathway, particularly in relation to this compound, require further investigation. reviberoammicol.commdpi.com For example, hypC, located between aflC (pksA) and aflD (nor-1), is proposed to encode an anthrone (B1665570) oxidase that catalyzes the conversion of this compound anthrone to this compound. scispace.complantsciencejournal.comnih.gov While this has been suggested, further in-vitro enzymatic assays and structural biology studies are needed for definitive confirmation. Similarly, the function of norB (aflF), which is deleted in some Aspergillus flavus strains, is still not fully clear, though it is predicted to encode an aryl alcohol dehydrogenase. mdpi.complantsciencejournal.com A systematic approach involving gene knockouts, heterologous expression, and biochemical characterization of the resulting proteins will be essential to assign functions to these uncharacterized genes and to understand their potential influence on the synthesis and conversion of this compound.
Engineering Novel Polyketide Metabolites through this compound Pathway Modifications
The enzymatic machinery responsible for this compound biosynthesis presents a tantalizing platform for synthetic biology and metabolic engineering. The iterative Type I polyketide synthase (PKS), PksA, which synthesizes the polyketide backbone of this compound, is a key target for modification. nih.govacs.org By swapping domains of PksA, such as the starter unit acyltransferase (SAT), ketosynthase (KS), or product template (PT) domains, with those from other PKSs, it may be possible to generate novel polyketide structures. acs.orgresearchgate.net For example, altering the SAT domain could allow for the incorporation of different starter units, leading to the production of this compound analogs with modified alkyl side chains. acs.orgacs.org Furthermore, modifying the thioesterase (TE) domain, which catalyzes the final Claisen-type cyclization to form this compound anthrone, could lead to the production of different ring systems or release of the polyketide intermediate through alternative mechanisms. nih.govrsc.org These engineered polyketides could then be tested for novel biological activities.
Deeper Understanding of Stereochemical Control in Enzymatic Conversions
The conversion of this compound to downstream intermediates in the aflatoxin pathway involves a series of stereospecific enzymatic reactions. researchgate.netnih.gov The reduction of the 1'-keto group of this compound to the 1'-hydroxyl group of averantin (B1666156) is catalyzed by a reductase encoded by the nor-1 (B64425) gene, which exhibits strict stereospecificity. researchgate.netnih.govebi.ac.uk Cell-free experiments have shown that only (1'S)-averantin is produced from this compound and that this is the only stereoisomer that can be converted back to this compound. researchgate.netnih.gov The subsequent enzymatic steps leading to averufin (B1665840) also demonstrate strict stereochemical control. researchgate.netnih.gov Future research should aim to solve the crystal structures of these enzymes, such as the this compound reductase (Nor-1), in complex with their substrates. This would provide a detailed molecular understanding of how the active sites of these enzymes achieve such high stereospecificity. This knowledge could be applied to engineer enzymes with altered stereochemical outcomes, potentially leading to the synthesis of novel stereoisomers of aflatoxin intermediates for biological evaluation.
Advanced Mechanistic Studies of this compound Synthase Complex and Associated Enzymes
The biosynthesis of this compound is initiated by a complex interplay between two fatty acid synthases (FAS-1 and FAS-2) and a polyketide synthase (PKS-A). researchgate.net It is believed that the FAS enzymes provide the hexanoyl-CoA starter unit to the PKS. rsc.orgrsc.org Evidence suggests a physical association between these enzymes is necessary for efficient biosynthesis. researchgate.net Advanced structural and mechanistic studies, such as cryo-electron microscopy (cryo-EM), could be employed to visualize the entire multi-enzyme complex and understand how the different components interact and coordinate their activities. researchgate.netnih.gov Furthermore, detailed kinetic and structural analysis of the individual enzymatic domains of PksA, particularly the product template (PT) and thioesterase/Claisen-cyclase (TE/CLC) domains, will provide deeper insights into how the polyketide chain is folded and cyclized to form the specific anthraquinone (B42736) structure of this compound. nih.govrsc.org Understanding these mechanisms at a molecular level is fundamental for any future attempts to rationally engineer these enzymes.
Q & A
Q. What experimental models are most suitable for studying norsolorinic acid’s role in aflatoxin biosynthesis?
this compound is a key intermediate in aflatoxin biosynthesis, making Aspergillus species (e.g., A. parasiticus, A. flavus) the primary experimental models. Researchers should use mutants blocked at specific biosynthetic steps (e.g., nor-1 mutants) to isolate this compound and analyze its conversion to downstream intermediates. Standard protocols include UV-Vis spectroscopy to monitor pigment accumulation and thin-layer chromatography (TLC) to confirm compound identity .
Q. What analytical methods are recommended for quantifying this compound in fungal cultures?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is widely used for quantification. For structural confirmation, combine nuclear magnetic resonance (NMR) and mass spectrometry (MS). Researchers should validate methods using authenticated standards and include negative controls (e.g., non-aflatoxigenic strains) to rule out interference .
Q. How can researchers ensure reproducibility in this compound biosynthesis studies?
Document culture conditions rigorously (e.g., media composition, temperature, light exposure) and use genetically stable strains. Include replication (≥3 biological replicates) and statistical analysis (e.g., ANOVA) to account for variability. Reference protocols from validated repositories like PubCompare to avoid omissions in methodology .
Advanced Research Questions
Q. How can genetic manipulation techniques clarify this compound’s regulatory role in secondary metabolism?
Gene disruption (e.g., CRISPR/Cas9) targeting the nor-1 gene in Aspergillus can elucidate this compound’s biosynthetic pathway. Complement mutant strains with wild-type genes to restore function. Use transcriptomics (RNA-seq) to identify downstream genes affected by nor-1 disruption .
Q. What strategies resolve contradictions in data on this compound’s enzymatic conversion rates?
Address discrepancies by:
- Validating enzyme activity assays (e.g., spectrophotometric monitoring of cofactor depletion).
- Comparing results across labs using standardized substrates (e.g., isotope-labeled this compound).
- Applying meta-analysis to published datasets to identify confounding variables (e.g., pH, cofactor availability) .
Q. How can researchers design studies to investigate this compound’s ecological role beyond aflatoxin biosynthesis?
Use dual-transcriptomics to profile fungal-host interactions in this compound-producing strains. Apply comparative metabolomics to identify co-occurring secondary metabolites. Frame hypotheses using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure ecological relevance .
Q. What computational tools are effective for modeling this compound’s interactions with fungal enzymes?
Molecular docking software (e.g., AutoDock Vina) can predict binding affinities between this compound and enzymes like polyketide synthases. Validate models with site-directed mutagenesis and kinetic assays (e.g., Michaelis-Menten parameters) .
Methodological Guidance
How to formulate a research question on this compound’s evolutionary conservation in fungal taxa?
Apply the PICO framework:
Q. What are best practices for systematic literature reviews on this compound’s applications?
Use databases (PubMed, Web of Science) with search terms like “this compound AND biosynthesis NOT industrial.” Screen studies for methodological rigor (e.g., proper controls, replication). Follow PRISMA guidelines for transparency and include a risk-of-bias assessment .
Data Presentation and Ethics
Q. How should researchers present conflicting data on this compound’s stability under varying pH conditions?
Use comparative tables to list experimental conditions (pH, temperature) and degradation rates. Apply error bars in graphs to show variability. Discuss limitations (e.g., buffer composition differences) and propose validation experiments .
Q. What ethical considerations apply when studying this compound’s potential toxicity?
Adhere to biosafety level 2 (BSL-2) protocols for handling aflatoxigenic fungi. Disclose funding sources and conflicts of interest in publications. Ensure data accessibility for independent verification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
